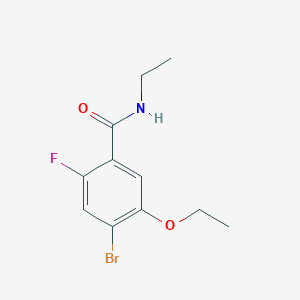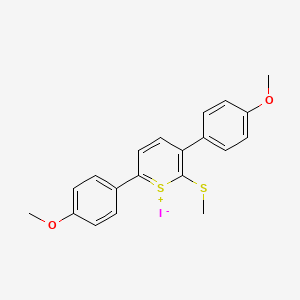
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyranylium core substituted with methoxyphenyl and methylthio groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyranylium core, followed by the introduction of methoxyphenyl and methylthio substituents. Common reagents used in these reactions include methoxybenzene derivatives and methylthiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyranylium core to a more reduced state.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide involves its interaction with molecular targets through its thiopyranylium core and substituents. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include electron transfer processes and the modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(4-methoxyphenyl)thiopyranylium iodide: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)thiopyranylium iodide: Lacks the methoxyphenyl groups, resulting in different chemical properties.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is unique due to the combination of methoxyphenyl and methylthio substituents on the thiopyranylium core. This unique structure imparts specific electronic and steric properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H19IO2S2 |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
3,6-bis(4-methoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C20H19O2S2.HI/c1-21-16-8-4-14(5-9-16)18-12-13-19(24-20(18)23-3)15-6-10-17(22-2)11-7-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SETCLCCKDZENTE-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
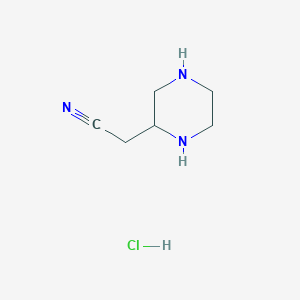
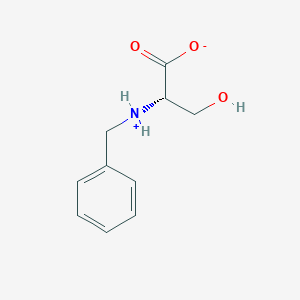
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)


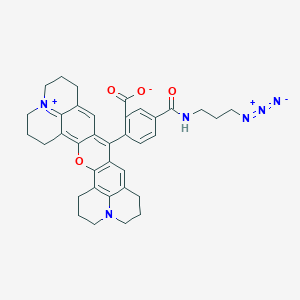
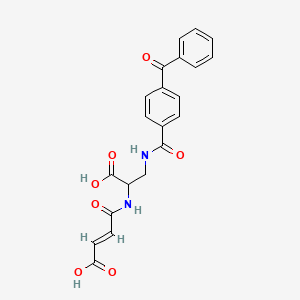
![N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
